molecular formula C23H23NO4 B2677493 3-(endo-9-Fluorenylmethoxycarbonylamino)bicyclo[2.2.1]heptane-2-endo-carboxylic acid CAS No. 1217747-47-1

3-(endo-9-Fluorenylmethoxycarbonylamino)bicyclo[2.2.1]heptane-2-endo-carboxylic acid

Cat. No.: B2677493
CAS No.: 1217747-47-1
M. Wt: 377.44
InChI Key: RAQPAPMBITVVOX-RNQJHPSTSA-N
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Description

3-(Endo-9-Fluorenylmethoxycarbonylamino)bicyclo[2.2.1]heptane-2-endo-carboxylic acid is a complex organic compound with the molecular formula C23H23NO4 and a molecular weight of 377.43 g/mol. This compound is known for its unique bicyclic structure and the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which makes it a valuable reagent in organic synthesis and peptide chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the bicyclic heptane core. One common approach is the reaction of bicyclo[2.2.1]heptane-2-endo-carboxylic acid with fluorenylmethanol under activating conditions to introduce the Fmoc group.

Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the synthetic routes, ensuring high purity and yield. Advanced purification techniques such as recrystallization or chromatography may be employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The Fmoc group can be oxidized under specific conditions.

  • Reduction: Reduction reactions can be performed on the carboxylic acid group.

  • Substitution: The compound can participate in substitution reactions, particularly at the amine group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed:

  • Oxidation Products: Oxidized derivatives of the Fmoc group.

  • Reduction Products: Reduced forms of the carboxylic acid group.

  • Substitution Products: Substituted derivatives at the amine group.

Scientific Research Applications

This compound finds applications in various fields of scientific research:

  • Chemistry: It is used as a protecting group in peptide synthesis, where the Fmoc group can be selectively removed under mild conditions.

  • Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.

  • Industry: It is utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which this compound exerts its effects involves the selective protection and deprotection of amino groups in peptide chains. The Fmoc group can be removed using mild bases such as piperidine, allowing for the sequential addition of amino acids in peptide synthesis.

Molecular Targets and Pathways:

  • Peptide Synthesis: The compound targets the amino groups in peptide chains, facilitating the stepwise construction of peptides.

  • Enzyme Inhibition: It may interact with specific enzymes involved in peptide bond formation and cleavage.

Comparison with Similar Compounds

  • Fmoc-protected amino acids: These compounds also use the Fmoc group for protection but differ in their core structures.

  • Bicyclic carboxylic acids: Other bicyclic carboxylic acids may have different substituents or functional groups.

Uniqueness: The uniqueness of 3-(Endo-9-Fluorenylmethoxycarbonylamino)bicyclo[2.2.1]heptane-2-endo-carboxylic acid lies in its bicyclic structure combined with the Fmoc group, making it particularly useful in peptide synthesis and other advanced organic reactions.

Properties

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)bicyclo[2.2.1]heptane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO4/c25-22(26)20-13-9-10-14(11-13)21(20)24-23(27)28-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,13-14,19-21H,9-12H2,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAQPAPMBITVVOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C(C2NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

352707-75-6
Record name rac-(1R,2S,3R,4S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[2.2.1]heptane-2-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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